molecular formula C17H16BrClN2O4 B14077633 5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide CAS No. 402616-44-8

5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide

Cat. No.: B14077633
CAS No.: 402616-44-8
M. Wt: 427.7 g/mol
InChI Key: NKPOXVGNFSDXBY-UHFFFAOYSA-N
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Description

5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide is an organic compound that belongs to the class of substituted benzamides This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Schiff Base: The reaction between 3-chloro-4,5-dimethoxybenzaldehyde and 5-bromo-2-methoxyaniline in the presence of an acid catalyst forms the Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine or chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-4-chloro-3-indolyl N-acetyl-β-D-glucosaminide: This compound shares similar halogen substituents and is used in biochemical assays.

    5-bromo-4-chloro-3-indolyl phosphate: Another compound with similar halogenation, used as a substrate in histochemical studies.

Uniqueness

5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide is unique due to its specific combination of substituents and the resulting chemical properties. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

402616-44-8

Molecular Formula

C17H16BrClN2O4

Molecular Weight

427.7 g/mol

IUPAC Name

5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C17H16BrClN2O4/c1-23-14-5-4-11(18)8-12(14)17(22)21-20-9-10-6-13(19)16(25-3)15(7-10)24-2/h4-9H,1-3H3,(H,21,22)

InChI Key

NKPOXVGNFSDXBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OC)OC

Origin of Product

United States

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